4-(2,2-difluoroethyl)-5-methyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(2,2-Difluoroethyl)-5-methyl-4H-1,2,4-triazole-3-thiol is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions, and a difluoroethyl group, which imparts unique electronic and steric properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic 2,2-difluoroethylation of thiol nucleophiles using a hypervalent iodine reagent, such as (2,2-difluoro-ethyl)(aryl)iodonium triflate . This method allows for the selective introduction of the difluoroethyl group under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of reagents and solvents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Difluoroethyl)-5-methyl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
4-(2,2-Difluoroethyl)-5-methyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique electronic properties.
Industry: Utilized in the development of new materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of 4-(2,2-difluoroethyl)-5-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to specific enzymes or receptors by modulating electronic properties and increasing metabolic stability . The triazole ring can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(2,2-Difluoroethyl)-5-methyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of both a difluoroethyl group and a triazole ring. This combination imparts distinct electronic and steric properties, making it a valuable compound in various fields of research. Its ability to act as a bioisostere and its stability under various chemical conditions further enhance its utility.
Properties
Molecular Formula |
C5H7F2N3S |
---|---|
Molecular Weight |
179.19 g/mol |
IUPAC Name |
4-(2,2-difluoroethyl)-3-methyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C5H7F2N3S/c1-3-8-9-5(11)10(3)2-4(6)7/h4H,2H2,1H3,(H,9,11) |
InChI Key |
VICLBWSGUPIGGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=S)N1CC(F)F |
Origin of Product |
United States |
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